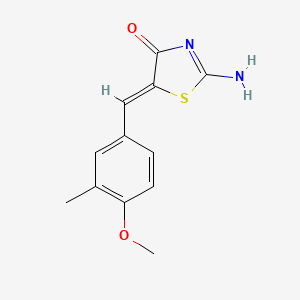![molecular formula C14H16N2O3 B5407668 2-methyl-N'-[1-(5-methyl-2-furyl)propylidene]-3-furohydrazide](/img/structure/B5407668.png)
2-methyl-N'-[1-(5-methyl-2-furyl)propylidene]-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N'-[1-(5-methyl-2-furyl)propylidene]-3-furohydrazide, also known as MFH, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N'-[1-(5-methyl-2-furyl)propylidene]-3-furohydrazide is still being studied, but it is thought to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation research, this compound has been shown to inhibit the NF-kB signaling pathway, which is involved in the production of inflammatory cytokines. In diabetes research, this compound has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammatory cytokine production, and the improvement of glucose tolerance. These effects are thought to be due to the inhibition of various signaling pathways involved in disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N'-[1-(5-methyl-2-furyl)propylidene]-3-furohydrazide in lab experiments is its potential use in the treatment of various diseases. Another advantage is its relatively low toxicity compared to other chemical compounds. One limitation is the lack of research on the long-term effects of this compound on human health.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N'-[1-(5-methyl-2-furyl)propylidene]-3-furohydrazide. One direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the study of the long-term effects of this compound on human health. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. Finally, the potential use of this compound in combination with other drugs or therapies should be explored.
In conclusion, this compound is a chemical compound that has shown potential in scientific research for the treatment of various diseases. Its mechanism of action involves the inhibition of various signaling pathways involved in disease progression. While there are advantages to using this compound in lab experiments, further research is needed to determine its long-term effects on human health and optimal dosage and administration for the treatment of various diseases.
Synthesemethoden
2-methyl-N'-[1-(5-methyl-2-furyl)propylidene]-3-furohydrazide can be synthesized through a multistep process involving the reaction of furfural with methylamine, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with 5-methyl-2-furaldehyde to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N'-[1-(5-methyl-2-furyl)propylidene]-3-furohydrazide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines and inhibit the activation of NF-kB, a transcription factor involved in inflammation. In diabetes research, this compound has been shown to improve glucose tolerance and reduce insulin resistance.
Eigenschaften
IUPAC Name |
2-methyl-N-[(E)-1-(5-methylfuran-2-yl)propylideneamino]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-12(13-6-5-9(2)19-13)15-16-14(17)11-7-8-18-10(11)3/h5-8H,4H2,1-3H3,(H,16,17)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMGQDPNMYSSLK-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=C(OC=C1)C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=C(OC=C1)C)/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-yl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5407600.png)
![2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5407621.png)
![2-(2-methoxy-6-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5407626.png)
![4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid](/img/structure/B5407631.png)
![4-{[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]methyl}-1-ethyl-1H-pyrazole](/img/structure/B5407633.png)

![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5407646.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407655.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5407660.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5407676.png)
![[4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)phenyl]acetic acid](/img/structure/B5407681.png)
![2,4-diamino-6-{2-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-cyanovinyl}-3,5-pyridinedicarbonitrile](/img/structure/B5407694.png)
![7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5407709.png)
